molecular formula C13H15NS B15255589 N-(3-ethynylphenyl)thian-4-amine

N-(3-ethynylphenyl)thian-4-amine

Cat. No.: B15255589
M. Wt: 217.33 g/mol
InChI Key: XBPPVNFXCYCEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethynylphenyl)thian-4-amine is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a thian-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)thian-4-amine typically involves the Sonogashira-Hagihara cross-coupling reaction. This reaction is carried out using tri-(4-ethynylphenyl)amine as a starting material, which is then reacted with 1,3,5-tris-(4-iodophenyl)amine in the presence of a palladium catalyst and copper iodide . The reaction conditions include the use of tetrakis-(triphenylphosphine)palladium and copper iodide as catalysts, and the reaction is typically conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethynylphenyl)thian-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)thian-4-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethynylphenyl)thian-4-amine is unique due to its thian-4-amine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

N-(3-ethynylphenyl)thian-4-amine

InChI

InChI=1S/C13H15NS/c1-2-11-4-3-5-13(10-11)14-12-6-8-15-9-7-12/h1,3-5,10,12,14H,6-9H2

InChI Key

XBPPVNFXCYCEJO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.